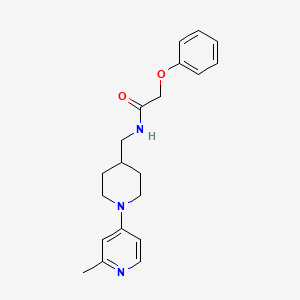

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-16-13-18(7-10-21-16)23-11-8-17(9-12-23)14-22-20(24)15-25-19-5-3-2-4-6-19/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSBZMLHGWRGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

Introduction of the Pyridine Moiety: The 2-methylpyridin-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the pyridine derivative.

Attachment of the Phenoxyacetamide Group: The final step involves the reaction of the intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion to piperidine derivatives.

Substitution: Formation of various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular structures.

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Direct Data: No pharmacokinetic, toxicity, or target-binding data for the target compound are available in the provided evidence. Inferences rely on structural parallels.

- Contradictions : Substituent choice (e.g., pyridinyl vs. pyrimidinyl) dramatically alters target specificity. For instance, pyrimidine-based compounds () are more likely to interact with nucleotide-binding proteins than phenyl/piperidine systems .

Biological Activity

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide is a synthetic compound with a complex structure that includes piperidine and pyridine rings, making it of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide is CHNO, with a molecular weight of approximately 341.44 g/mol. The compound features distinct functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 341.44 g/mol |

| IUPAC Name | N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-phenoxyacetamide |

| CAS Number | 2034471-59-3 |

The biological activity of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound is believed to modulate the activity of certain neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in the treatment of neurological disorders.

Potential Targets:

- Dopamine Receptors : The compound may exhibit affinity towards dopamine D2 receptors, which are implicated in several psychiatric conditions.

- Serotonin Receptors : It may also interact with serotonin receptors, influencing mood and anxiety levels.

Biological Activity Studies

Research has demonstrated various aspects of the biological activity of this compound:

In Vitro Studies

In vitro assays have shown that N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide can effectively bind to specific receptor sites, indicating its potential as a lead compound for drug development. For example, a study highlighted its binding affinity for dopamine D2 receptors with a Ki value indicating competitive inhibition .

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound. Biodistribution studies in mice demonstrated rapid uptake in brain tissues, suggesting effective central nervous system penetration .

Case Studies

Several case studies have explored the therapeutic potential of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide:

-

Dopamine D2 Receptor Binding : A study evaluated the binding affinity of various derivatives at the D2 receptor, revealing that modifications to the piperidine ring significantly influenced binding strength .

- Key Findings : The most potent derivative exhibited a Ki value of 54 nM, demonstrating strong receptor interaction.

-

Neuropharmacological Effects : Another investigation assessed the neuropharmacological effects in rodent models, where administration resulted in reduced anxiety-like behaviors .

- Outcome : These findings suggest potential applications in treating anxiety disorders.

Q & A

Q. How can structural analogs address off-target effects in vitro?

- Methodological Answer :

- Selectivity Screening : Profile against panels of related receptors/enzymes (e.g., kinase assays).

- Fluorescent Probes : Conjugate with BODIPY for cellular localization studies via confocal microscopy.

- Cryo-EM : Resolve compound-target complexes to identify binding-site residues responsible for off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.